

TAMRA azide 6-isomer chemical properties

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Compound of Interest

Compound Name: TAMRA azide, 6-isomer

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An In-Depth Technical Guide to TAMRA Azide (6-Isomer)

Introduction

Tetramethylrhodamine (TAMRA) is a bright, photostable orange-red fluorescent dye belonging to the xanthene class. The 6-isomer of TAMRA azide is a key derivative designed for covalent labeling of biomolecules through "click chemistry".^{[1][2]} Its azide functional group allows for a highly specific and efficient reaction with alkyne-modified molecules, making it an invaluable tool in chemical biology, proteomics, and genomics research.^{[3][4]} This guide provides a comprehensive overview of the chemical and physical properties of TAMRA azide 6-isomer, detailed experimental protocols, and visualizations of its reaction mechanisms.

Core Chemical and Physical Properties

TAMRA azide 6-isomer is a violet or dark red solid.^{[5][6][7]} The use of a single, pure isomer is often preferred over mixed isomers to avoid signal broadening during HPLC purification of labeled conjugates, ensuring better resolution.^{[5][7]}

General Properties

The fundamental properties of TAMRA azide 6-isomer are summarized below.

Property	Value	Citations
Molecular Formula	C ₂₈ H ₂₈ N ₆ O ₄	[1][2][6][8][9][10][11]
Molecular Weight	512.56 g/mol	[1][2][6][8]
CAS Number	1192590-89-8	[1][2][6][9][10]
Appearance	Violet to dark red solid	[5][6][7]
Purity	≥95% (typically by HPLC)	[1][5][6][7][10]

Spectral Characteristics

The fluorometric properties of TAMRA make it a versatile dye, compatible with common excitation sources like xenon arc lamps and the 532 nm or 544 nm laser lines.[5][7][12] It often serves as a FRET (Förster Resonance Energy Transfer) acceptor for fluorescein (FAM).[1][6][13][14]

Spectral Property	Value	Citations
Excitation Maximum (λ_{abs})	541 - 553 nm	[2][3][5][6][7][10][13]
Emission Maximum (λ_{em})	567 - 578 nm	[2][3][5][6][7][10][13][15][16]
Molar Extinction Coefficient (ϵ)	84,000 - 92,000 M ⁻¹ cm ⁻¹	[2][3][5][6][7][10][13][15][17]
Fluorescence Quantum Yield (Φ)	~0.1	[6][10][13][15][16][18]

Solubility and Storage

Proper handling and storage are critical to maintaining the stability and reactivity of the dye.

Condition	Recommendation	Citations
Solubility	Good solubility in DMSO, DMF, and alcohols. Low solubility in water.	[1][5][6][7][10][13][15][16]
Long-Term Storage	Store at -20°C in the dark, desiccated. Stable for up to 24 months.	[1][2][5][6][7][8][10][13][14][15][16][18][19][20]
Shipping	Can be shipped at ambient temperature for up to 3 weeks.	[1][7][9][10][13][14][15][16]
Stock Solution Storage	Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Use within 1 to 6 months.	[8][9][14]

Reactivity and Applications

The primary utility of TAMRA azide 6-isomer lies in its ability to participate in click chemistry reactions. This allows for the precise and stable labeling of biomolecules that have been metabolically, enzymatically, or synthetically functionalized with an alkyne group.

There are two main pathways for this conjugation:

- **Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):** The most common method, which involves reacting the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. [1][4][6][7][12][13][20]
- **Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):** A copper-free alternative where the azide reacts with a strained cyclooctyne (e.g., DBCO, BCN). [1][6][7][10][12][13][14] This method is advantageous for live-cell imaging as it avoids the cytotoxicity associated with copper catalysts.

Comparison of CuAAC and SPAAC reaction pathways.

Experimental Protocols

The following section provides a generalized protocol for labeling an alkyne-modified protein with TAMRA azide 6-isomer using the CuAAC reaction. Concentrations and incubation times may require optimization depending on the specific biomolecule.

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the steps for labeling 100 µg of an alkyne-modified protein.

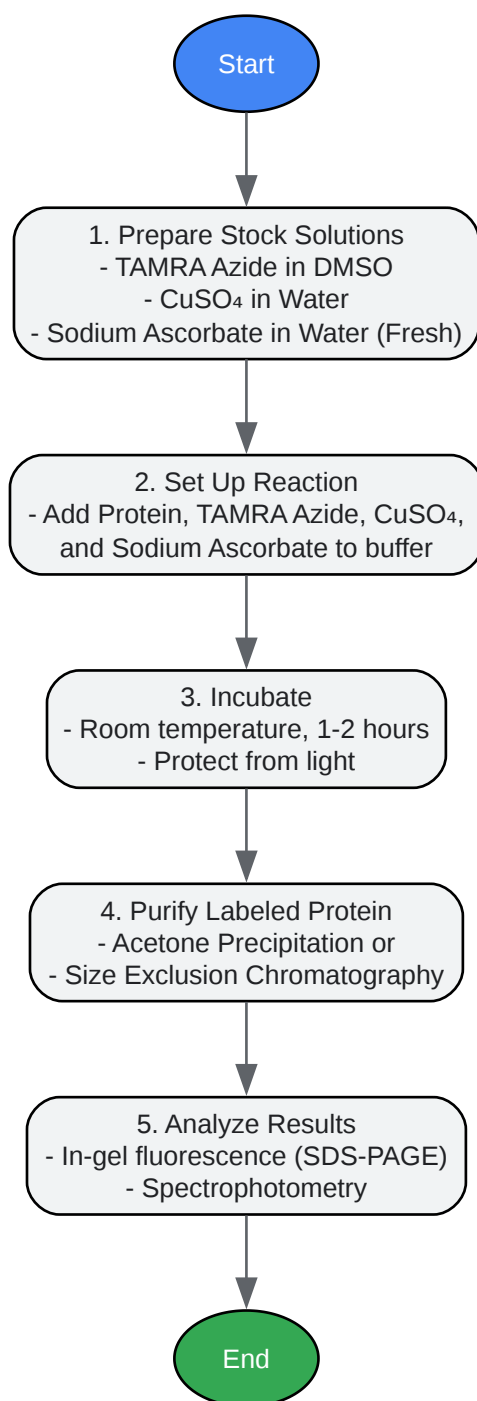
1. Reagent Preparation:

- TAMRA Azide Stock (10 mM): Dissolve an appropriate amount of TAMRA azide 6-isomer in anhydrous DMSO to make a 10 mM stock solution. For example, dissolve ~0.51 mg in 100 µL of DMSO. Store at -20°C, protected from light.
- Copper(II) Sulfate (CuSO₄) Stock (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.
- Reducing Agent (e.g., Sodium Ascorbate) Stock (500 mM): Prepare this solution fresh. Dissolve ~99 mg of sodium ascorbate in 1 mL of deionized water.
- Ligand (e.g., TBTA) Stock (50 mM): If using, dissolve in DMSO.

2. Labeling Reaction:

- In a microcentrifuge tube, combine the following in order:
 - Alkyne-modified protein (e.g., 100 µg in a suitable buffer like PBS).
 - TAMRA azide stock solution (add to a final concentration of 100-200 µM; e.g., 2-4 µL from a 10 mM stock for a 200 µL final reaction volume).
 - (Optional) Ligand stock solution.
 - CuSO₄ stock solution (add to a final concentration of 1 mM).
 - Freshly prepared Sodium Ascorbate stock solution (add to a final concentration of 5 mM).

- Vortex gently to mix.
 - Incubate the reaction at room temperature for 1-2 hours, protected from light.
3. Purification:
- Remove unreacted dye and catalyst components. This can be achieved by:
 - Protein Precipitation: Add 4 volumes of ice-cold acetone, incubate at -20°C for 30 minutes, centrifuge to pellet the protein, and remove the supernatant.
 - Size Exclusion Chromatography: Use a desalting column appropriate for the size of your protein.
4. Analysis:
- Confirm labeling by SDS-PAGE followed by in-gel fluorescence scanning. The gel should show a fluorescent band corresponding to the molecular weight of the labeled protein.
 - Quantify labeling efficiency using spectrophotometry if desired.



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